2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
Description
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2S/c6-5(7,3(10)11)2-1-12-4(8)9-2/h1H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBALRNMXYYYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-amino-1,3-thiazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies to understand the interactions of thiazole derivatives with biological targets.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as antibacterial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Structural and Functional Comparisons
*Calculated pKa values are estimated based on structural analogs .
Key Observations :
- Fluorination Effects: The difluoro substitution in the target compound lowers its pKa compared to non-fluorinated analogs (e.g., 2-[2-(3-fluorophenyl)-thiazol-4-yl]acetic acid), increasing acidity and solubility in physiological environments .
- Ester vs. Acid : The ethyl ester derivative shows higher lipophilicity, favoring cell membrane penetration, while the free acid form is more water-soluble.
Antimicrobial Activity :
Compounds like 2-[2-(2-amino-1,3-thiazol-4-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide exhibit antimycobacterial properties due to the hydrazinecarbothioamide group, which may chelate metal ions critical for bacterial enzymes. In contrast, the target compound’s difluoroacetic acid group could enhance metabolic stability, extending half-life in vivo .
PPARα Agonist Potential :
MHY3200 (2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid) shares the difluoroacetic acid motif and acts as a PPARα agonist. This suggests that the target compound may also interact with nuclear receptors, though its thiazole core (vs. benzo[d]thiazole in MHY3200) could modulate selectivity .
Cephalosporin Derivatives :
Amino-thiazole acetamide derivatives (e.g., in ) are key intermediates in cephalosporin antibiotics. The target compound’s amino-thiazole group could serve a similar role in drug design, with fluorination improving resistance to enzymatic degradation .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing :
The 2-amino group on the thiazole participates in hydrogen bonding, as observed in (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate . Such interactions influence crystal packing and solubility, critical for formulation .
Thermodynamic Stability :
Biological Activity
2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic compound characterized by its thiazole ring structure, which incorporates sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and enzyme inhibition.
- Molecular Formula : CHFNOS
- Molecular Weight : 194.16 g/mol
- CAS Number : 2219371-96-5
The primary biological activity of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is its interaction with beta-lactamase TEM , an enzyme that contributes to antibiotic resistance by hydrolyzing beta-lactam antibiotics. The compound alters the enzyme's ability to break down these antibiotics, potentially restoring their efficacy against resistant strains of bacteria.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors influencing its absorption include:
- pH levels : Affects solubility and stability.
- Temperature : Influences reaction kinetics.
- Presence of other molecules : Can alter metabolism and efficacy.
Antimicrobial Properties
Research indicates that 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid exhibits significant antibacterial properties. It has been shown to inhibit various strains of bacteria that express beta-lactamase, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Inhibition of Antibiotic Resistance :
- A study demonstrated that the compound effectively restored the activity of penicillin against resistant strains of E. coli by inhibiting the beta-lactamase enzyme. This suggests its potential use in combination therapies to combat antibiotic resistance.
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Aminothiazole | Thiazole derivative | Moderate antibacterial activity | Precursor for various derivatives |
| 2-(2-Amino-1,3-thiazol-4-yl)acetic acid | Similar structure | Lower activity than difluoro derivative | Lacks difluoro substitution |
| 2-(2-Amino-1,3-thiazol-4-yl)-2,2-dichloroacetic acid | Halogen-substituted | Varies in reactivity | Chlorine vs. fluorine substitution |
The presence of difluoro groups enhances the stability and biological interactions of the compound compared to its analogs .
Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex thiazole derivatives with potential applications in treating infections caused by resistant bacteria.
Industrial Applications
Beyond medicinal uses, 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can be utilized in developing new materials and chemical processes due to its unique chemical properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-difluoroacetyl precursors under reflux conditions. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis by Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation .
- Post-synthetic purification via recrystallization in ethanol/water mixtures to isolate the product. Yield optimization requires precise control of temperature (80–100°C) and stoichiometric ratios of reactants (1:1.2 for thiourea:difluoroacetyl precursor) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer:
- 1H/13C NMR : Assign signals for the thiazole ring protons (δ 6.8–7.2 ppm) and difluoroacetic acid group (δ 4.1–4.3 ppm for CF₂). Carbon signals for the thiazole ring appear at δ 160–170 ppm .
- FT-IR : Confirm the presence of NH₂ (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect molecular ion peaks ([M+H]+ at m/z 223) .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer:
- Antimicrobial Activity : Perform broth microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Potential : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, comparing viability reduction to cisplatin .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of the thiazole ring and difluoroacetic acid moiety?
- Methodological Answer: The Z/E configuration of the difluoroacetic group is sensitive to solvent polarity and temperature. For example:
- Polar solvents (e.g., DMSO) favor the Z-isomer due to stabilization of the planar transition state.
- Single-crystal X-ray diffraction (SCXRD) at 153 K confirms stereochemistry, with bond angles of 120° for the thiazole-CF₂ junction .
- DFT calculations (B3LYP/6-31G*) can predict relative stability of stereoisomers, with the Z-form being 2.3 kcal/mol more stable .
Q. What structural modifications to the thiazole or difluoroacetic acid groups enhance target selectivity in enzyme inhibition?
- Methodological Answer:
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂ at position 5) increases binding affinity to bacterial dihydrofolate reductase (Ki reduced from 12 µM to 3.5 µM) .
- Difluoroacetic Acid : Replacing CF₂ with CHF₂ reduces metabolic clearance (t₁/₂ increases from 1.2 to 3.8 hours in hepatic microsomes) but decreases solubility .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HeLa) and control for serum content (e.g., 10% FBS) to minimize variability .
- Meta-Analysis : Apply multivariate regression to published data, accounting for variables like incubation time (24 vs. 48 hours) and compound purity .
- Mechanistic Studies : Use SPR (surface plasmon resonance) to directly measure binding kinetics to target proteins (e.g., EGFR), resolving discrepancies between cellular and enzymatic assays .
Q. What computational tools are recommended for predicting SAR and off-target effects?
- Methodological Answer:
- Molecular Docking : AutoDock Vina with crystal structures (PDB: 4XC3) to model interactions with kinase active sites .
- ADMET Prediction : SwissADME for bioavailability (e.g., Lipinski’s rules) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
